1-(3-环丙基-1,2,4-噁二唑-5-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

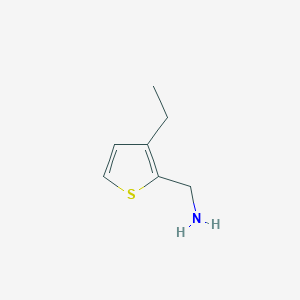

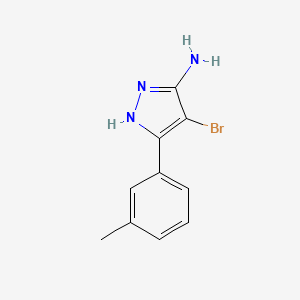

“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1342181-55-8 . It has a molecular weight of 154.17 g/mol . The IUPAC name for this compound is 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol .

Molecular Structure Analysis

The molecular formula of “1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a liquid at room temperature .科学研究应用

Medicine: Anticancer Properties

Oxadiazole derivatives, including 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol , have been explored for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. The unique structure of oxadiazoles allows them to interact with various biological targets, making them promising candidates for the development of new anticancer drugs .

Agriculture: Pesticide Development

In agriculture, oxadiazole compounds are utilized for their pesticidal properties. They can function as herbicides, insecticides, and fungicides. The application of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in this field could lead to the development of new, more effective pesticides that help protect crops from pests and diseases .

Material Science: High-Energy Materials

The high positive enthalpy of formation and density of oxadiazole rings make them suitable for the synthesis of high-energy materials. These materials are crucial in various applications, including explosives and propellants. The specific compound could contribute to advancements in the creation of such materials .

Pharmaceutical Chemistry: Drug Design

Oxadiazoles are essential motifs in drug discovery due to their bioisosteric properties. They can mimic the behavior of other functional groups in biological systems, which is valuable in the design of new drugs1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol could be used to create novel drugs with improved efficacy and reduced side effects .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, oxadiazoles can be used as standards or markers in chromatographic studies due to their distinct chemical properties. They can help in the identification and quantification of various substances within a mixture .

Chemical Synthesis: Organic Synthesis Intermediates

The oxadiazole ring is a versatile intermediate in organic synthesis. It can be used to construct complex molecules for various applications, including medicinal chemistry and material science. The compound 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol serves as a building block in the synthesis of more complex structures .

Biochemistry: Enzyme Inhibition

Some oxadiazole derivatives have shown the ability to inhibit enzymes that are crucial for the survival of pathogens. This makes them potential candidates for the development of new antibacterial and antiviral agents. Research into the enzyme inhibitory activity of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol could lead to breakthroughs in treating infectious diseases .

Environmental Science: Pollution Remediation

Oxadiazoles may also play a role in environmental science, particularly in pollution remediation. Their chemical properties could be harnessed to break down pollutants or to create materials that absorb or neutralize harmful substances in the environment .

安全和危害

属性

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGJALLDFFTZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)

![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)

![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)